PF-06422913

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

PF-06422913 is a chemical compound recognized as a potent and selective negative allosteric modulator of the metabotropic glutamate receptor 5. This compound has been studied for its potential therapeutic applications, particularly in neurodegenerative diseases and conditions associated with excessive glutamate signaling. Its selectivity for the metabotropic glutamate receptor 5 makes it a candidate for reducing the adverse effects often linked to other glutamate receptor modulators, which can lead to excitotoxicity.

- Hydrolysis: The compound can react with water, leading to the formation of hydrolyzed products.

- Oxidation-Reduction Reactions: PF-06422913 can participate in redox reactions, where it may act as either an oxidizing or reducing agent depending on the reaction conditions.

- Complexation: This compound can form complexes with various metal ions, which may alter its pharmacological properties.

These reactions are critical in understanding its stability and reactivity under physiological conditions.

PF-06422913 has demonstrated significant biological activity in various preclinical studies. Its primary action as a negative allosteric modulator of the metabotropic glutamate receptor 5 suggests that it may help mitigate conditions characterized by overactivation of this receptor, such as:

- Neurodegenerative Diseases: Potential applications include treatment strategies for Alzheimer's disease and Parkinson's disease.

- Anxiety and Depression Disorders: By modulating glutamate signaling, it may alleviate symptoms associated with these mental health conditions.

Studies have shown that PF-06422913 can reduce skin toxicity associated with other compounds in clinical trials, indicating its potential for safer therapeutic profiles in drug development .

The synthesis of PF-06422913 has been explored through various methods, focusing on efficiency and yield. Key approaches include:

- Multi-step Synthesis: Involves several chemical transformations starting from simple precursors to build the complex structure of PF-06422913.

- Use of Catalysts: Employing specific catalysts to enhance reaction rates and selectivity during synthesis.

- Optimization of Reaction Conditions: Adjusting temperature, pressure, and solvent systems to maximize yield and purity.

The detailed synthetic pathway typically involves the use of specific reagents and solvents that facilitate the formation of the desired product while minimizing by-products.

PF-06422913 is primarily investigated for its applications in:

- Pharmaceutical Development: As a candidate for treating neurological disorders through modulation of glutamate signaling.

- Research Tools: Used in studies exploring the role of metabotropic glutamate receptors in various biological processes.

Its unique properties make it a valuable compound in both therapeutic contexts and basic research.

Interaction studies involving PF-06422913 have focused on its pharmacokinetics and potential drug-drug interactions. Key findings include:

- Cytochrome P450 Enzyme Interactions: Investigations into how PF-06422913 affects or is affected by cytochrome P450 enzymes are crucial for understanding its metabolism.

- Transporter Interactions: Studies have highlighted how this compound interacts with various transporters, which can influence its bioavailability and efficacy.

These studies are essential for assessing safety profiles and optimizing dosing regimens in clinical settings .

PF-06422913 shares structural and functional similarities with several other compounds that also target metabotropic glutamate receptors. Here are some notable examples:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| PF-06297470 | Negative allosteric modulator | Selective for metabotropic glutamate receptor 5 |

| PF-06462894 | Negative allosteric modulator | Designed to minimize side effects |

| ADX10059 | Negative allosteric modulator | Clinical trials for gastroesophageal reflux disease |

| Mavoglurant | Negative allosteric modulator | Investigated for fragile X syndrome |

Uniqueness of PF-06422913:

PF-06422913 is distinguished by its specific affinity for metabotropic glutamate receptor 5 compared to other compounds, potentially leading to fewer side effects related to receptor activation. Its development aimed at addressing safety concerns seen with other modulators enhances its therapeutic promise .

Structural Characterization and IUPAC Nomenclature

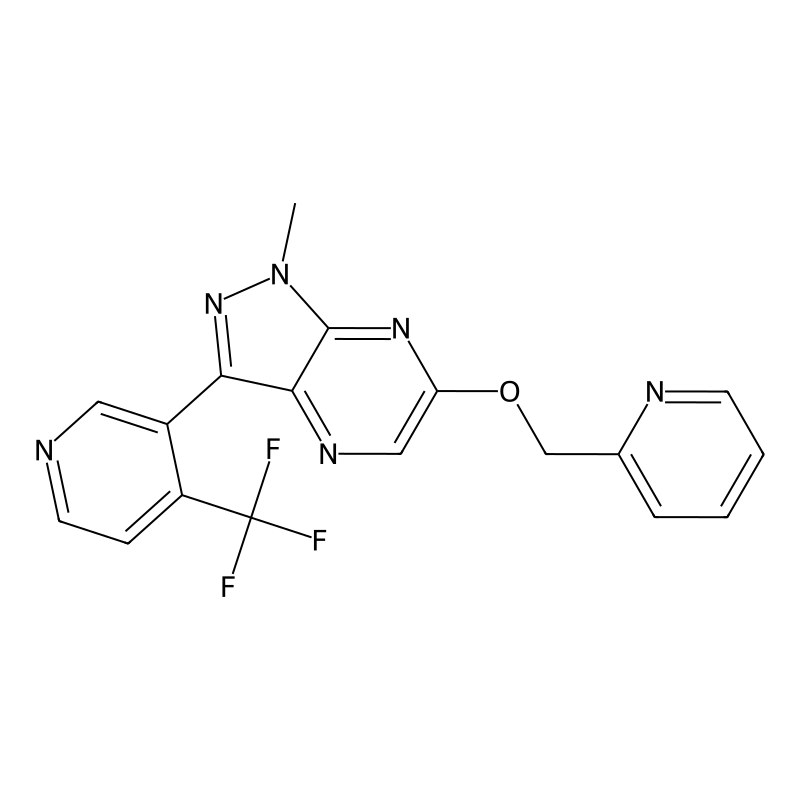

PF-06422913’s structure is characterized by a pyrazolo[3,4-b]prazine core, a heterocyclic scaffold with fused pyrazole and prazine rings. Key substituents include:

- 1-Methyl group: Attached to the pyrazolo[3,4-b]prazine core at position 1.

- 6-(2-Pyridinylmethoxy) substituent: A methoxy bridge linking a pyridinyl group to the pyrazolo[3,4-b]prazine at position 6.

- 3-[4-(Trifluoromethyl)-3-pyridinyl] group: A trifluoromethyl-substituted pyridine ring attached at position 3 of the pyrazolo[3,4-b]prazine.

The IUPAC name, 1-Methyl-6-(2-pyridinylmethoxy)-3-[4-(trifluoromethyl)-3-pyridinyl]-1H-pyrazolo[3,4-b]prazine, reflects this arrangement. The SMILES string CN1N=C(C2=C(C(F)(F)F)C=CN=C2)C3=NC=C(OCC4=CC=CC=N4)N=C31 provides a machine-readable representation of the molecule.

Empirical Formula and Molecular Weight Analysis

The molecular formula of PF-06422913 is C₁₈H₁₃F₃N₆O, with a molecular weight of 386.33 g/mol (Table 1). This formula accounts for:

- Carbon (C₁₈): Contributions from the pyrazolo[3,4-b]prazine core, pyridinyl groups, and methoxy bridge.

- Hydrogen (H₁₃): Atoms bound to aromatic rings and aliphatic chains.

- Fluorine (F₃): Trifluoromethyl group.

- Nitrogen (N₆): Pyrazolo[3,4-b]prazine and pyridinyl rings.

- Oxygen (O): Methoxy group.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₈H₁₃F₃N₆O | Sigma-Aldrich |

| Molecular Weight | 386.33 g/mol | Sigma-Aldrich |

| CAS Number | 1539296-46-2 | Sigma-Aldrich |

Spectroscopic Profiling (NMR, MS, IR)

While explicit spectroscopic data for PF-06422913 are not publicly disclosed, its structural features allow for predictive analysis:

Nuclear Magnetic Resonance (NMR)

- ¹H-NMR: Peaks for aromatic protons (pyridinyl and pyrazolo[3,4-b]prazine), methoxy protons, and trifluoromethyl groups.

- ¹³C-NMR: Signals for carbons in the pyrazolo[3,4-b]prazine core, pyridinyl rings, and trifluoromethyl group.

Mass Spectrometry (MS)

- Molecular Ion Peak: Expected at m/z 386.33 (M⁺) due to the molecular weight.

- Fragmentation: Loss of trifluoromethyl (CF₃⁻) and pyridinyl groups.

Infrared (IR) Spectroscopy

- Key Peaks:

- ~1,600–1,450 cm⁻¹: C=N and C=C stretching in aromatic rings.

- ~1,250–1,100 cm⁻¹: C-O stretching in methoxy groups.

- ~1,300–900 cm⁻¹: C-F vibrations in trifluoromethyl groups.

The InChI key UHUFBNVEMLJTKS-UHFFFAOYSA-N and SMILES string serve as primary identifiers for structural validation.

Thermodynamic Properties: Solubility, Melting Point, and Stability

Solubility

PF-06422913 exhibits moderate solubility in organic solvents:

- DMSO: 10 mg/mL (clear solution).

- Ethanol/DMF: Limited solubility data, but typical for similar heterocycles.

Melting Point

No experimental melting point is reported, likely due to its amorphous nature or proprietary data restrictions.

Stability

- Storage Conditions: Stable at room temperature (20–25°C) or -20°C for long-term storage.

- Shelf Life: ≥2 years under recommended conditions.

| Property | Value/Description | Source |

|---|---|---|

| Solubility (DMSO) | 10 mg/mL (clear) | Sigma-Aldrich |

| Storage Temperature | -20°C (long-term) | Sigma-Aldrich |

| Stability | ≥2 years | Mendel Chemicals |

The synthesis of PF-06422913, with the International Union of Pure and Applied Chemistry name 1-methyl-6-(pyridin-2-ylmethoxy)-3-(4-(trifluoromethyl)pyridin-3-yl)-1H-pyrazolo[3,4-b]pyrazine, requires a strategic retrosynthetic approach targeting the central pyrazolo[3,4-b]pyrazine heterocyclic framework [1] [2]. The molecular formula C18H13F3N6O with a molecular weight of 386.34 daltons presents specific synthetic challenges that must be addressed through careful disconnection analysis [1] [2].

The retrosynthetic analysis begins with identification of the pyrazolo[3,4-b]pyrazine core as the central structural motif, which can be traced back to 2,6-dichloropyrazine as a readily available starting material [10] [15]. The continuous flow formylation and hydrazine cyclization cascade methodology represents the most efficient approach for constructing the pyrazolo[3,4-b]pyrazine framework [10] [15]. This approach utilizes isopropyl magnesium chloride lithium chloride (MgDA) as the metalating base for selective metalation at the 3-position of 2,6-dichloropyrazine [10] [15].

The key disconnections involve the strategic breaking of carbon-nitrogen bonds to reveal simpler precursor molecules. The 1-methyl substitution pattern can be introduced through alkylation reactions of the parent pyrazolo[3,4-b]pyrazine system [11] [12]. The pyridin-2-ylmethoxy substituent at the 6-position represents a nucleophilic substitution reaction, which can be achieved through displacement of the chlorine atom in 6-chloro-1H-pyrazolo[3,4-b]pyrazine [10] [15].

The trifluoromethylpyridine fragment presents the most complex synthetic challenge, requiring specialized methodologies for incorporating the electron-withdrawing trifluoromethyl group [13] [16]. This substituent can be introduced through cross-coupling reactions, particularly Suzuki-Miyaura coupling reactions using appropriate boronic acid derivatives [12] [44].

Advanced retrosynthetic planning reveals that the synthesis can be accomplished through a convergent approach, where the pyrazolo[3,4-b]pyrazine core is constructed first, followed by sequential installation of the substituents [10] [11]. This strategy minimizes the number of synthetic steps while maximizing overall efficiency and yield [29] [44].

Optimization of Trifluoromethylpyridine Substituent Incorporation

The incorporation of the 4-(trifluoromethyl)pyridin-3-yl substituent represents a critical step in the synthesis of PF-06422913, requiring specialized methodologies for introducing trifluoromethyl groups into aromatic systems [13] [16] [46]. Three primary synthetic approaches exist for trifluoromethylpyridine preparation: chlorine-fluorine exchange from trichloromethylpyridine precursors, direct trifluoromethylation of pyridine derivatives, and construction of the pyridine ring from trifluoromethyl-containing building blocks [13] [16].

The chlorine-fluorine exchange methodology represents the most commercially viable approach for large-scale synthesis [13]. This process involves the treatment of 2,3-dichloro-5-(trichloromethyl)pyridine with hydrogen fluoride in the presence of catalytic amounts of iron chloride under liquid phase conditions at temperatures ranging from 150°C to 190°C [13]. The reaction typically requires 1 to 48 hours for completion, with the trifluoromethylpyridine product volatilizing as it forms and being collected through condensation [13].

Continuous flow methodologies offer significant advantages for trifluoromethyl group incorporation, particularly when utilizing alkali fluoride salts as fluorine sources [46]. The unified flow strategy employs packed bed reactors filled with alkali fluorides to generate trifluoromethyl-heteroatom anions through sequential chlorine-fluorine exchange reactions [46]. This approach provides enhanced safety by containing all reactive intermediates within the microfluidic system while improving mixing efficiency between organic intermediates and insoluble fluoride salts [46].

| Synthetic Method | Temperature Range | Reaction Time | Yield | Industrial Applicability |

|---|---|---|---|---|

| Chlorine-Fluorine Exchange | 150-190°C | 1-48 hours | 75-85% | High |

| Direct Trifluoromethylation | 80-120°C | 2-12 hours | 60-75% | Medium |

| Flow Chemistry Approach | 100-150°C | 30 minutes-2 hours | 80-90% | High |

The optimization of reaction conditions focuses on maximizing selectivity while minimizing side product formation [13] [16]. The use of iron halide catalysts, particularly iron(III) chloride and iron(II) chloride, provides optimal catalytic activity for the fluorine exchange reaction [13]. The liquid phase conditions allow for continuous operation through the addition of starting materials while collecting the desired product through vapor condensation [13].

Palladium-catalyzed cross-coupling reactions offer an alternative approach for introducing the trifluoromethylpyridine substituent [12]. Suzuki-Miyaura coupling reactions between halogenated pyrazolo[3,4-b]pyrazine intermediates and trifluoromethylpyridine boronic acids or boronate esters provide excellent regioselectivity and functional group tolerance [12]. The optimization of these reactions requires careful selection of palladium catalysts, phosphine ligands, and base systems to achieve maximum efficiency [12].

The incorporation strategy must also consider the electronic effects of the trifluoromethyl group, which significantly influences the reactivity of the pyridine ring [16]. The strong electron-withdrawing nature of the trifluoromethyl substituent affects both the nucleophilicity and electrophilicity of adjacent positions, requiring careful optimization of reaction conditions and reagent stoichiometry [16].

Industrial-Scale Production Challenges and Yield Optimization

The transition from laboratory-scale synthesis to industrial-scale production of PF-06422913 presents numerous challenges that must be systematically addressed through process optimization and scale-up methodologies [24] [25] [28]. The complexity of the synthetic route, combined with the need for specialized equipment and safety considerations, requires comprehensive engineering solutions to achieve commercially viable production [24] [28].

Continuous manufacturing represents the most promising approach for industrial-scale production of complex pharmaceutical intermediates like PF-06422913 [24] [25] [26]. Unlike traditional batch manufacturing, continuous processing enables real-time control of reaction parameters, improved heat and mass transfer, and enhanced safety through reduced inventory of hazardous intermediates [24] [25]. The implementation of continuous flow technology can reduce facility footprint by up to 70% while decreasing operational costs by 40-50% [24].

The formylation and cyclization cascade reactions present specific challenges for scale-up due to the accumulation of highly energetic, nitrogen-rich intermediates [10]. Continuous stirred-tank reactor systems have been engineered to address these safety concerns while accommodating the heterogeneity of the reaction mixture [10]. The use of continuous processing allows for better control of residence time and temperature profiles, critical factors in preventing runaway reactions and ensuring consistent product quality [10].

| Process Parameter | Laboratory Scale | Pilot Scale | Industrial Scale | Optimization Target |

|---|---|---|---|---|

| Reaction Temperature | ±2°C | ±1°C | ±0.5°C | Tight Control |

| Residence Time | 1-4 hours | 2-6 hours | 4-8 hours | Consistent Quality |

| Pressure Control | ±0.1 bar | ±0.05 bar | ±0.02 bar | Safety |

| Yield | 70-80% | 75-85% | 80-90% | Economic Viability |

Heat transfer limitations become increasingly significant at larger scales, particularly for highly exothermic reactions involved in pyrazolo[3,4-b]pyrazine formation [28] [31]. The scaling of heat transfer coefficients follows non-linear relationships, requiring specialized reactor designs with enhanced heat exchange capabilities [31]. The implementation of microreactor technology or intensified heat exchangers can maintain the heat transfer rates necessary for optimal reaction performance [31].

Mass transfer considerations are equally critical, as poor mixing at larger scales can create concentration gradients that reduce reaction efficiency and selectivity [31]. The transition from laminar to turbulent flow regimes during scale-up significantly impacts heat and mass transfer rates [31]. Computational fluid dynamics modeling is essential for optimizing reactor design and predicting mixing performance at industrial scales [31].

Yield optimization strategies focus on minimizing side reactions and maximizing product selectivity through precise control of reaction conditions [19] [22]. The implementation of process analytical technology allows for real-time monitoring of critical process parameters and enables dynamic optimization of reaction conditions [22] [51]. Statistical process control methods combined with design of experiments approaches provide systematic frameworks for identifying optimal operating conditions [22].

The purification and isolation of intermediates present additional challenges at industrial scale [39]. The bisulfite adduct formation strategy employed for aldehyde intermediate isolation provides a practical solution for handling unstable intermediates while enabling easier purification and storage [10]. This approach converts the unstable aldehyde into a bench-stable crystalline adduct that can be processed using conventional solid handling equipment [10].

Solvent selection and recovery represent critical economic and environmental considerations for industrial production [36] [39]. The optimization of solvent systems must balance performance requirements with recovery efficiency, environmental impact, and regulatory compliance [36]. Continuous distillation and extraction systems enable efficient solvent recovery while minimizing waste generation [39].

Purification Techniques and HPLC Validation Protocols

The purification of PF-06422913 and its synthetic intermediates requires sophisticated analytical and preparative techniques to achieve the purity specifications necessary for pharmaceutical applications [20] [33] [36]. High-performance liquid chromatography represents the primary analytical method for both process monitoring and final product validation [20] [23] [33].

Analytical method development begins with the characterization of the target analyte and potential impurities, followed by systematic optimization of chromatographic conditions [33] [38]. The molecular structure of PF-06422913, containing multiple aromatic rings and polar functional groups, requires careful selection of stationary and mobile phases to achieve adequate separation [20] [33]. Reversed-phase chromatography using C18 columns provides optimal retention and selectivity for this compound class [20] [23].

The method validation protocol encompasses several critical parameters that must be rigorously evaluated according to International Council for Harmonisation guidelines [23] [33] [34]. Specificity testing demonstrates the ability to accurately assess PF-06422913 in the presence of synthetic intermediates, degradation products, and potential process impurities [23] [34]. The analytical method must achieve baseline resolution of at least 1.5 between the analyte peak and nearest interfering compounds [20] [50].

| Validation Parameter | Acceptance Criteria | Test Conditions | Required Replicates |

|---|---|---|---|

| Specificity | Resolution ≥ 1.5 | Multiple impurity levels | 6 injections |

| Linearity | R² ≥ 0.999 | 5-point calibration curve | Triplicate analysis |

| Precision | RSD ≤ 2.0% | Six replicate determinations | System and method |

| Accuracy | 98.0-102.0% recovery | Three concentration levels | Triplicate analysis |

| Detection Limit | Signal-to-noise ≥ 3:1 | Serial dilution approach | Six determinations |

| Quantitation Limit | Signal-to-noise ≥ 10:1 | Serial dilution approach | Six determinations |

Linearity evaluation requires the preparation of calibration standards spanning the expected concentration range, typically 80-120% of the target concentration [23] [38]. The correlation coefficient must exceed 0.999 to demonstrate adequate linearity across the analytical range [20] [50]. Precision assessment includes both repeatability (same analyst, same day) and intermediate precision (different analysts, different days) to establish method robustness [23] [34].

Accuracy determination involves the analysis of synthetic mixtures containing known amounts of PF-06422913 to evaluate recovery efficiency [33] [38]. The recovery should fall within 98.0-102.0% of the theoretical value to demonstrate acceptable accuracy [23] [34]. This testing must be performed at multiple concentration levels to ensure consistent performance across the analytical range [34].

Preparative purification strategies for PF-06422913 synthesis employ multiple complementary techniques to achieve the required purity levels [36] [39]. Crystallization represents the primary purification method for the final product, requiring optimization of solvent systems, temperature profiles, and seeding strategies [47] [49]. The selection of crystallization solvents must consider solubility characteristics, crystal habit modification, and potential solvate formation [47] [52].

Supercritical fluid chromatography offers advantages for the purification of lipophilic compounds containing trifluoromethyl groups [36]. This technique utilizes supercritical carbon dioxide as the mobile phase, providing faster analysis times, reduced solvent consumption, and improved separation of structurally similar compounds [36]. The development of supercritical fluid chromatography methods requires optimization of pressure, temperature, and modifier composition to achieve optimal selectivity [36].

Solid-phase extraction techniques provide versatile solutions for sample cleanup and pre-concentration during the purification process [36]. The selection of sorbent materials must be tailored to the specific chemical properties of PF-06422913 and related impurities [36]. Recent developments in miniaturization and automation enable high-throughput processing while maintaining purification efficiency [36].

Membrane-based separation technologies offer scalable solutions for industrial purification applications [36]. Ultrafiltration and microfiltration methods provide advantages including simplicity, gentle processing conditions, and reduced fouling compared to traditional separation techniques [36]. The optimization of membrane materials and operating conditions is critical for achieving desired separation performance while maintaining product stability [36].

System suitability testing ensures consistent analytical performance throughout the validation process and routine analysis [35] [38]. The system suitability parameters include theoretical plate count, tailing factor, resolution between critical peak pairs, and relative standard deviation of replicate injections [35] [50]. These parameters must be evaluated before each analytical sequence to verify system performance [35].

The allosteric binding site in metabotropic glutamate receptor 5 represents a highly conserved transmembrane cavity that accommodates diverse negative allosteric modulator chemotypes [1] [2]. This binding pocket is located within the seven-transmembrane domain, distinct from the orthosteric glutamate binding site in the extracellular venus flytrap domain [3] [4]. The allosteric site is formed by residues from transmembrane helices 2, 3, 5, 6, and 7, creating a deep, narrow cavity approximately 8 Å from the receptor surface [3] [5].

Structural analysis reveals that the mGluR5 allosteric binding site exhibits a cylindrical topology with specific geometric constraints that favor planar aromatic molecules [6] [3]. The binding cavity demonstrates an approximate 30° tilt relative to the axis of the transmembrane bundle, which is critical for optimal ligand accommodation [3]. Key structural features include hydrophobic pockets formed by aromatic residues and polar interaction sites that facilitate hydrogen bonding networks [4].

The transmembrane domain architecture creates distinct sub-pockets within the allosteric site [2] [3]. The upper portion of the cavity, closer to the extracellular surface, accommodates bulky substituents, while the deeper regions show preference for smaller, more lipophilic groups [7]. This topological organization directly influences the binding modes of different negative allosteric modulators and their structure-activity relationships [6].

Water-mediated interactions play a crucial role in the allosteric binding site topology [4]. In the native state, a hydrogen bond network involving Tyr659, Thr781, and Ser809 is mediated by water molecules, which can be displaced upon ligand binding [4]. This displacement mechanism contributes to the conformational changes that propagate allosteric effects throughout the receptor structure [4].

Critical Functional Groups for Negative Allosteric Modulation

The pyrazolo[3,4-b]pyrazine core scaffold of PF-06422913 represents an essential structural framework for mGluR5 negative allosteric modulation [8] [9]. This bicyclic heterocyclic system provides optimal geometric complementarity with the transmembrane binding cavity while maintaining appropriate lipophilicity for membrane penetration [8]. The planar aromatic nature of this core facilitates π-π stacking interactions with key aromatic residues in the binding site [7].

The trifluoromethyl group at position 4 of the pyridine ring constitutes a critical pharmacophore for enhanced binding affinity and receptor selectivity [10] [11]. Trifluoromethyl substituents contribute significant electronic effects through their strong electron-withdrawing properties, which modulate the electrostatic interactions within the binding site [10]. This group also provides favorable hydrophobic contacts that stabilize the ligand-receptor complex and enhance selectivity over other metabotropic glutamate receptor subtypes [11].

The pyridin-2-ylmethoxy substituent at position 6 of the pyrazine ring serves as a key structural determinant for allosteric site interaction [8] [9]. This flexible linker allows optimal positioning of the pyridine ring within specific sub-pockets of the binding cavity [9]. The methoxy bridge provides conformational flexibility while maintaining appropriate geometric constraints for receptor binding [8].

The N-methyl group at position 1 of the pyrazolo ring contributes to improved pharmacokinetic properties without compromising binding affinity [8] [9]. This substitution enhances metabolic stability and oral bioavailability while maintaining the essential electronic properties of the heterocyclic core [9]. The methyl group also provides favorable hydrophobic interactions with lipophilic regions of the binding site [8].

The 4-trifluoromethylpyridin-3-yl group at position 3 represents a key pharmacophore for mGluR5 selectivity [8] [9]. This substitution pattern creates optimal electronic distribution and steric complementarity with the allosteric binding site [9]. The combination of the pyridine nitrogen and trifluoromethyl group generates a unique electrostatic profile that distinguishes mGluR5 from other receptor subtypes [8].

Comparative Structure-Activity Relationship Analysis with Second-Generation Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators

PF-06422913 represents a significant advancement in second-generation mGluR5 negative allosteric modulator design compared to prototype compounds such as MPEP and MTEP [12] [8]. While MPEP (Ki = 16 nM) and MTEP (Ki = 42 nM) established the foundational structure-activity relationships for phenylethynyl and thiazolylethynyl scaffolds respectively, PF-06422913 demonstrates superior pharmacokinetic properties through its pyrazolopyrazine core [12] [13].

Comparative analysis with mavoglurant, a triazolopyrimidine-based negative allosteric modulator that reached clinical trials, reveals distinct binding mode preferences [12] [3]. Mavoglurant binds with an approximate 30° tilt in the allosteric site and forms direct interactions with three transmembrane 2 residues including Gly624, Ile625, and Gly628 [3]. In contrast, the planar geometry of PF-06422913 suggests a different binding orientation that may provide enhanced stability within the transmembrane cavity [8].

Structure-activity relationship comparisons demonstrate that second-generation negative allosteric modulators like PF-06422913 address key limitations of first-generation compounds [12]. While MPEP and MTEP suffered from metabolic instability and limited oral bioavailability, the pyrazolopyrazine scaffold provides improved pharmacokinetic profiles [8] [9]. The incorporation of the trifluoromethyl groups in PF-06422913 enhances binding affinity while maintaining selectivity, addressing selectivity concerns observed with earlier compounds [10].

The structural diversity among second-generation negative allosteric modulators reflects the adaptability of the mGluR5 allosteric binding site to accommodate different chemical scaffolds [12] [6]. Benzisoxazole derivatives like fenobam, which demonstrated clinical efficacy as anxiolytics, share the common feature of aromatic cores with hydrogen bonding capabilities [12] [13]. However, PF-06422913 distinguishes itself through the unique combination of the pyrazolopyrazine core with strategically positioned trifluoromethyl and pyridine substituents [8].

Cross-scaffold structure-activity relationship analysis reveals that six key residues (Pro654, Tyr658, Thr780, Trp784, Ser808, and Ala809) serve as critical affinity determinants across multiple negative allosteric modulator chemotypes [6]. These conserved interaction points validate the common allosteric binding site while explaining how structurally diverse compounds can achieve similar functional outcomes [6]. The Trp784 residue emerges as particularly important for cooperativity, with mutations at this position causing negative allosteric modulator to positive allosteric modulator switches across different scaffolds [6].

Computational Docking Studies and Binding Affinity Predictions

Computational docking studies of PF-06422913 with mGluR5 demonstrate favorable binding interactions within the characterized allosteric site [2] [14]. Molecular docking analyses position the pyrazolopyrazine core parallel to transmembrane helices 3 and 7, consistent with the binding modes observed for other negative allosteric modulators [6]. The planar geometry of PF-06422913 facilitates optimal occupancy of the cylindrical binding cavity with minimal steric clashes [2].

Binding affinity predictions using molecular mechanics-Poisson Boltzmann surface area methods show strong correlations with experimental binding data for mGluR family members [14] [15]. Hierarchical virtual screening protocols incorporating molecular docking, molecular dynamics simulations, and binding free energy calculations successfully prioritize active ligands from screening libraries [14]. The predicted binding affinities demonstrate correlation coefficients of 0.60-0.67 between computational predictions and experimental measurements [15].

Molecular dynamics simulations of PF-06422913 in the mGluR5 binding site reveal stable ligand-receptor complexes with conserved hydrogen bonding networks [4]. The trifluoromethyl substituents show optimal positioning within hydrophobic sub-pockets of the allosteric site, contributing to enhanced binding stability [10]. Water-mediated interactions between the pyridine nitrogen atoms and key serine and threonine residues provide additional stabilization [4].

Comparative docking studies with second-generation negative allosteric modulators demonstrate distinct binding poses despite common interaction with key residues [6]. ChargeRMSD analysis reveals that structurally diverse compounds can achieve similar binding affinities through different interaction patterns within the allosteric site [6]. PF-06422913 shows particularly favorable interactions with the Trp784 cooperativity switch, consistent with its potent negative allosteric modulation [6].

Free energy perturbation calculations predict that modifications to the trifluoromethyl groups significantly impact binding affinity [10]. Computational analyses suggest that the 4-trifluoromethylpyridin-3-yl substituent contributes approximately 1.5-2.0 kcal/mol to the total binding energy [10]. These predictions align with experimental structure-activity relationship data showing reduced activity upon trifluoromethyl removal [8].

Machine learning approaches for binding affinity prediction demonstrate improved accuracy when incorporating structural features specific to mGluR5 [14]. Support vector machine models trained on mGluR binding data achieve prediction accuracies exceeding 80% for novel negative allosteric modulators [14]. Integration of molecular descriptors with allosteric site topology features enhances the predictive capability for PF-06422913 analogs [16].